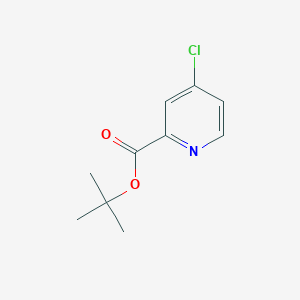

tert-Butyl 4-chloropicolinate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl 4-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)8-6-7(11)4-5-12-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCMJQUASNXFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473143 | |

| Record name | tert-Butyl 4-chloropicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220000-86-2 | |

| Record name | tert-Butyl 4-chloropicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 4 Chloropicolinate

Established Synthetic Routes and Reaction Mechanisms

Established methods for synthesizing tert-butyl 4-chloropicolinate rely on well-documented reactions in organic chemistry, ensuring reliability and scalability. These routes typically begin with either 4-chloropicolinic acid or its corresponding methyl ester.

Synthesis from 4-chloropicolinic acid via acyl chloride intermediate

A common and robust method for the synthesis of esters, including sterically hindered ones, is the conversion of a carboxylic acid into a more reactive acyl chloride intermediate. This intermediate readily reacts with an alcohol to form the desired ester. This two-step process is a cornerstone in the synthesis of this compound from 4-chloropicolinic acid.

The initial step in this synthetic sequence is the activation of 4-chloropicolinic acid by converting it to 4-chloropicolinoyl chloride. Thionyl chloride (SOCl₂) is a frequently employed reagent for this transformation. chemicalbook.comchemicalbook.com The reaction proceeds by the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. This forms a chlorosulfite intermediate, which is highly reactive. The intermediate then collapses, releasing sulfur dioxide (SO₂) and a chloride ion. The chloride ion subsequently attacks the carbonyl carbon, leading to the formation of the acyl chloride and hydrochloric acid (HCl). beilstein-journals.org The byproducts, SO₂ and HCl, are gases, which helps to drive the reaction to completion. beilstein-journals.org In some procedures, a catalyst such as dimethylformamide (DMF) is used to accelerate the reaction. chemicalbook.com

Table 1: Reaction Parameters for Acyl Chloride Formation

| Parameter | Condition | Source |

|---|---|---|

| Reagent | Thionyl chloride (SOCl₂) | chemicalbook.comchemicalbook.com |

| Starting Material | 4-chloropicolinic acid | chemicalbook.com |

| Catalyst (Optional) | Dimethylformamide (DMF) | chemicalbook.com |

| Byproducts | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) | beilstein-journals.org |

| Outcome | Formation of 4-chloropicolinoyl chloride | chemicalbook.comchemicalbook.com |

Once the 4-chloropicolinoyl chloride is formed, it is reacted with tert-butanol (B103910) to yield the final product. However, the direct esterification with tert-butanol can be challenging due to the steric hindrance of the bulky tert-butyl group. orgsyn.org To facilitate this reaction, a non-nucleophilic base is often employed. For instance, in the synthesis of similar tert-butyl esters, dimethylaniline has been used to scavenge the HCl produced during the reaction, thereby promoting the esterification process. orgsyn.org

An alternative and often milder approach for synthesizing sterically hindered esters involves the use of coupling agents. For example, the Steglich esterification utilizes dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org DMAP acts as a highly effective acyl transfer catalyst. wikipedia.org Another related method involves activating the carboxylic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of DMAP, which has been successfully used to synthesize tert-butyl 4-bromopicolinate, a structurally analogous compound. chemicalbook.com In this procedure, DMAP and the carboxylic acid form a reactive intermediate that is then readily attacked by the alcohol. wikipedia.orgchemicalbook.com

Table 2: Conditions for Esterification with tert-Butanol Source

| Method | Reagents | Base/Catalyst | Outcome | Source |

|---|---|---|---|---|

| Acyl Chloride Route | 4-chloropicolinoyl chloride, tert-butanol | Dimethylaniline | This compound | orgsyn.org |

Synthesis from Methyl 4-chloropicolinate

An alternative pathway to this compound is through the transesterification of a less sterically hindered ester, such as methyl 4-chloropicolinate. This process involves exchanging the methyl group of the ester with a tert-butyl group from a tert-butanol source. Transesterification reactions can be catalyzed by either acids or bases. For the synthesis of tert-butyl esters from methyl esters, a common method involves using a strong base like sodium tert-butoxide (NaOtBu) in a suitable solvent such as tetrahydrofuran (B95107) (THF). rsc.org The tert-butoxide anion acts as a nucleophile, attacking the carbonyl carbon of the methyl ester. This leads to a tetrahedral intermediate which then collapses, eliminating the methoxide (B1231860) ion and forming the desired tert-butyl ester. rsc.org This method is particularly useful when the direct esterification of the carboxylic acid proves to be low-yielding or requires harsh conditions.

Alternative Synthetic Approaches and Novel Transformations

Beyond the well-established routes, other synthetic strategies involving functional group interconversions can be envisioned or have been developed for the synthesis of tert-butyl esters, which could be applied to this compound.

Functional Group Interconversions Leading to this compound

One example of an FGI approach is the synthesis of tert-butyl esters from nitriles. A patented method describes the synthesis of tert-butyl ester derivatives from nitrile compounds and tert-butanol peroxide under metal-free conditions. google.com Applying this logic, 4-chloro-2-cyanopyridine could potentially serve as a precursor to this compound, representing a significant departure from the typical carboxylic acid-based routes.

Another novel method involves the in-situ generation of an acid chloride from a tert-butyl ester, which can then react with an alcohol. While this is typically used for the reverse reaction, specific conditions using reagents like α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst can drive the formation of different esters from a starting tert-butyl ester. organic-chemistry.org This highlights the versatility of FGI strategies in modern organic synthesis.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally sustainable and economically viable manufacturing processes. unibo.itresearchgate.net These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key metrics used to evaluate the "greenness" of a chemical process include the Environmental Factor (E-factor), which is the ratio of waste to product, and Process Mass Intensity (PMI), which considers the total mass used to produce a specified mass of product. researchgate.net

In the context of picolinate (B1231196) synthesis, green approaches focus on several key areas:

Safer Solvents: Traditional syntheses may use hazardous solvents. Green chemistry encourages the use of safer alternatives, such as ethanol (B145695), or even conducting reactions in aqueous media or under solvent-free conditions. mdpi.com

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of a substance is preferred over stoichiometric reagents, which are consumed in the reaction and contribute to waste. Biocatalysis, using enzymes like lipases, represents a significant advancement, offering high selectivity under mild conditions with minimal by-product formation. mdpi.commt.com

Atom Economy: Processes are designed to maximize the incorporation of all materials used in the process into the final product. This reduces the generation of waste.

Waste Reduction: This involves replacing hazardous reagents that require costly disposal, such as heavy metals or harsh chlorinating agents like thionyl chloride, with cleaner alternatives. researchgate.net For instance, replacing tin chloride with catalytic hydrogenation for reduction steps in related syntheses significantly improves the environmental profile. researchgate.net

| Green Chemistry Principle | Conventional Approach | Green Alternative | Potential Benefit |

|---|---|---|---|

| Solvent Choice | Chlorinated solvents (e.g., Dichloromethane) | Ethanol, Water, or solvent-free conditions mdpi.com | Reduced toxicity and environmental impact |

| Reagent Type | Stoichiometric reagents (e.g., Thionyl Chloride) chemicalbook.com | Catalytic processes (e.g., biocatalysis, heterogeneous catalysts) mdpi.com | Higher efficiency, less waste, easier separation |

| Energy Use | High-temperature reactions | Ambient temperature reactions using advanced catalysts rsc.org | Lower energy consumption and cost |

| By-product Formation | Formation of inorganic salts and acidic waste | Formation of clean by-products (e.g., water) mdpi.com | Simplified purification and reduced disposal costs |

Catalytic Strategies in Picolinate Ester Synthesis

Catalysis is fundamental to the efficient and selective synthesis of picolinate esters. Various catalytic systems have been developed, ranging from traditional acid catalysis to advanced heterogeneous and biological catalysts.

Homogeneous Acid Catalysis: Simple acids like sulfuric acid (SA) and p-toluenesulfonic acid (P-TSA) can effectively catalyze the esterification of picolinic acids. mdpi.com For example, the esterification of various phenolic acids with alcohols has been achieved with high yields using catalysts like P-TSA at elevated temperatures. mdpi.com

Heterogeneous Catalysis: To overcome the separation challenges associated with homogeneous catalysts, solid acid catalysts and metal-organic frameworks (MOFs) have been explored. A novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, has been successfully employed for the synthesis of picolinate derivatives at ambient temperatures through a multi-component reaction. rsc.orgresearchgate.net These catalysts offer the advantages of easy recovery and reusability.

Biocatalysis: Enzymatic catalysis is a cornerstone of green chemistry and has been widely investigated for ester synthesis. mdpi.com Enzymes, particularly lipases, operate under mild conditions, often in aqueous or non-toxic solvent systems, and exhibit high selectivity, which reduces the formation of unwanted by-products. mdpi.commt.com

Metal Complex Catalysis: Cobalt (Co2+) and Zinc (Zn2+) complexes with tris-imidazol-2-yl phosphine (B1218219) ligands have been evaluated as catalysts for the hydrolysis of p-nitrophenyl-picolinate, demonstrating the role of metal complexes in transformations involving picolinate esters. dtic.mil

| Catalyst Type | Specific Example(s) | Key Features | Reference |

|---|---|---|---|

| Homogeneous Acid | p-toluenesulfonic acid (P-TSA), Sulfuric acid (SA) | Effective for esterification but can be difficult to separate from the product. | mdpi.com |

| Heterogeneous | UiO-66(Zr)-N(CH2PO3H2)2 (a MOF) | Enables reaction at ambient temperature; easily recoverable and reusable. rsc.org | rsc.orgresearchgate.net |

| Biocatalyst | Lipases | Operates under mild conditions; high selectivity; environmentally friendly. mdpi.com | mdpi.commt.com |

| Metal Complex | Co2+ and Zn2+ complexes | Active in promoting hydrolysis and other transformations of picolinate esters. | dtic.mil |

Process Optimization and Scale-Up Considerations in this compound Production

Transitioning the synthesis of this compound from a laboratory setting to industrial production requires careful process optimization and scale-up considerations to ensure safety, efficiency, and consistency. sioc-journal.cn

Industrial Scale Synthesis

An industrial-scale synthesis of a picolinate ester like this compound would likely adapt established methods for similar compounds, such as methyl 4-chloropicolinate. chemicalbook.com A plausible route involves the reaction of 4-chloropicolinic acid with a suitable reagent to form an activated intermediate, followed by esterification with tert-butanol.

A common method involves treating the starting picolinic acid with thionyl chloride (SOCl2), often with a catalytic amount of dimethylformamide (DMF), to generate the highly reactive 4-chloropicolinoyl chloride. chemicalbook.com This intermediate is then reacted with tert-butanol to form the desired tert-butyl ester.

Key steps in a typical industrial process include:

Acid Chloride Formation: Charging a reactor with 4-chloropicolinic acid and thionyl chloride, followed by heating to drive the reaction to completion. chemicalbook.com

Esterification: Carefully adding tert-butanol to the cooled reaction mixture containing the acid chloride. This step is often exothermic and requires precise temperature control.

Work-up and Isolation: Quenching the reaction and neutralizing excess acid, typically with an aqueous sodium bicarbonate solution. chemicalbook.com

Extraction and Purification: The product is extracted into an organic solvent, which is then washed and concentrated. The final product is often purified by crystallization or distillation to meet stringent purity requirements.

The development of a scalable synthesis for related compounds, such as the (S)-t-BuPyOx ligand from picolinic acid, highlights the importance of creating robust, multi-gram scale procedures that avoid tedious purifications and provide consistent yields. beilstein-journals.orgnih.govresearchgate.net

Purity and Yield Enhancement Strategies

Maximizing the purity and yield of this compound is a primary goal of process optimization. This involves a multi-faceted approach addressing reaction conditions, reagent choice, and purification techniques.

Reaction Parameter Optimization: The yield can be significantly impacted by reaction temperature, addition rates of reagents, and reaction time. beilstein-journals.org For instance, in the formation of related amide chlorides, controlling the temperature during the addition of thionyl chloride is critical to prevent degradation and side reactions. beilstein-journals.org

Base Selection in Cyclization/Esterification: In related syntheses, the choice of base can be crucial. A screening of various bases (organic amines, metal hydrides, hydroxides, and alkoxides) showed that strong bases like sodium methoxide provided superior conversion and yield compared to weaker organic bases. nih.govresearchgate.net

Impurity Profile Management: Understanding the potential by-products is key. In the synthesis of methyl 4-chloropicolinate from picolinic acid, unreacted starting material and acidic by-products are common impurities. chemicalbook.com

Purification Techniques: A standard purification sequence involves:

Aqueous Wash: Using a saturated sodium bicarbonate solution to remove acidic impurities like unreacted 4-chloropicolinic acid and hydrochloric acid generated during the reaction.

Brine Wash: To remove residual water from the organic phase.

Drying: Using a drying agent like magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4). nih.gov

Crystallization/Chromatography: The final product is often isolated as a solid through crystallization from a suitable solvent system. For very high purity requirements, flash column chromatography may be employed, although this is less ideal for large-scale production due to cost and solvent waste. nih.govresearchgate.net Optimizing the synthesis to allow for simple crystallization without chromatography is a key goal in process development. sioc-journal.cn

| Optimization Strategy | Parameter/Method | Objective | Example/Rationale |

|---|---|---|---|

| Reaction Conditions | Temperature Control | Minimize side reactions and product degradation. | Slow, dropwise addition of reagents at controlled temperatures (e.g., 0 °C or 60 °C) is common. beilstein-journals.org |

| Reagent Selection | Choice of Base/Catalyst | Improve reaction rate and yield. | Screening bases like NaOMe, KOH, and DBU to find the optimal conditions for a specific transformation. researchgate.net |

| Work-up Procedure | Aqueous NaHCO3 wash | Remove acidic impurities. | Neutralizes HCl and unreacted picolinic acid, facilitating their removal from the organic product layer. chemicalbook.com |

| Final Purification | Crystallization | Achieve high purity of the final product. | Dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form high-purity crystals. |

| Process Design | Telescoping Steps | Increase efficiency and reduce waste. | Combining multiple reaction steps into a one-pot procedure to avoid intermediate isolation, saving time and materials. researchgate.net |

Chemical Reactivity and Derivatization of Tert Butyl 4 Chloropicolinate

Nucleophilic Aromatic Substitution Reactions of the Pyridine (B92270) Ring

The pyridine ring of tert-butyl 4-chloropicolinate is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of the chlorine atom at the 4-position, which acts as a leaving group, and the activating effect of the ring nitrogen.

The nucleophilic aromatic substitution of this compound proceeds through a well-established two-step addition-elimination mechanism. wikipedia.orgmasterorganicchemistry.com

Addition of the Nucleophile : The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom (the C-4 position). This step is typically the rate-determining step of the reaction. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is delocalized over the pyridine ring and is particularly stabilized by the electron-withdrawing ring nitrogen.

Elimination of the Leaving Group : In the second, faster step, the aromaticity of the pyridine ring is restored by the elimination of the chloride leaving group. masterorganicchemistry.com

The regioselectivity of the reaction is directed by the substituents on the pyridine ring. In 4-chloropicolinates, nucleophilic attack is highly favored at the C-4 position. The pyridine nitrogen atom and the ester group at the C-2 position are electron-withdrawing, which lowers the electron density at the C-4 (para) and C-6 (ortho) positions, making them the most electrophilic sites. The attack at C-4 is generally preferred, leading to the substitution of the chlorine atom. wuxiapptec.com

The rate and success of the SNAr reaction are significantly influenced by the nature of both the leaving group and the incoming nucleophile.

Leaving Groups : In nucleophilic aromatic substitution, the bond to the leaving group is broken in the second, fast step, after the rate-determining addition of the nucleophile. For SNAr reactions, a more electronegative leaving group can increase the electrophilicity of the carbon atom it is attached to, thereby accelerating the initial nucleophilic attack. This often leads to a reactivity order of F > Cl > Br > I, which is contrary to the trend seen in SN1 and SN2 reactions where bond strength with the leaving group is more critical in the rate-determining step. nih.govyoutube.com For halopicolinates, this means that a 4-fluoro derivative would be expected to be more reactive than the 4-chloro derivative under typical SNAr conditions.

Nucleophiles : A wide variety of nucleophiles can be employed to displace the chloride in this compound. The strength of the nucleophile plays a crucial role; stronger nucleophiles generally react faster. libretexts.org Common nucleophiles include amines, alkoxides, and thiolates.

| Nucleophile Class | Example | Product Type | Expected Reactivity |

|---|---|---|---|

| Amines (Primary/Secondary) | Piperidine, Benzylamine | 4-Aminopicolinate | High |

| Alkoxides | Sodium Methoxide (B1231860) (NaOMe) | 4-Alkoxypicolinate | High |

| Thiolates | Sodium Thiophenoxide (NaSPh) | 4-(Arylthio)picolinate | Very High |

| Alcohols | Methanol (B129727) (in the presence of a base) | 4-Alkoxypicolinate | Moderate |

| Water | H₂O (under forcing conditions) | 4-Hydroxypicolinate | Low |

The choice of solvent is critical for the kinetics and outcome of SNAr reactions. Polar aprotic solvents are generally preferred as they can dissolve the nucleophile and effectively solvate the cation, leaving the anion (the nucleophile) relatively "bare" and more reactive. libretexts.org They also stabilize the charged Meisenheimer intermediate, thus lowering the activation energy of the first step. youtube.com

Polar Aprotic Solvents : Solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (CH₃CN) are excellent choices for SNAr reactions as they accelerate the rate significantly compared to protic solvents. libretexts.org

Polar Protic Solvents : Solvents like water, methanol, and ethanol (B145695) can solvate the nucleophile through hydrogen bonding, which stabilizes it and reduces its nucleophilicity, thereby slowing down the reaction rate. spcmc.ac.in

Additives , such as bases, are often used to facilitate the reaction, especially when the nucleophile is a neutral molecule like an amine or an alcohol. The base deprotonates the nucleophile, increasing its nucleophilicity, or neutralizes the acid (e.g., HCl) formed during the reaction. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or tertiary amines like triethylamine (B128534) (Et₃N).

| Solvent | Solvent Type | Effect on SNAr Rate | Reason |

|---|---|---|---|

| DMSO | Polar Aprotic | Significant Acceleration | Stabilizes Meisenheimer complex; does not strongly solvate nucleophile. |

| DMF | Polar Aprotic | Significant Acceleration | Similar to DMSO. |

| Acetonitrile | Polar Aprotic | Moderate Acceleration | Less polar than DMSO/DMF but effective. |

| Methanol | Polar Protic | Slower Rate | Solvates and stabilizes the nucleophile via hydrogen bonding, reducing its reactivity. youtube.com |

| Water | Polar Protic | Very Slow Rate | Strong hydrogen bonding significantly deactivates the nucleophile. |

The chlorine atom at the C-4 position can be substituted with fluorine via a halide exchange (Halex) reaction. This is a specific type of SNAr reaction where a fluoride (B91410) salt is used as the nucleophile to displace another halide. Such reactions are synthetically important as fluorinated aromatic compounds have unique properties.

The reaction typically requires a source of fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF), and is carried out in a high-boiling polar aprotic solvent like DMSO or sulfolane (B150427) at elevated temperatures. The efficiency of the Halex reaction can often be improved by using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, which helps to increase the solubility and reactivity of the fluoride salt in the organic solvent.

Reactions Involving the Ester Functionality

The tert-butyl ester group of the molecule is susceptible to cleavage under acidic conditions and can participate in transesterification reactions.

Hydrolysis : The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-chloropicolinic acid. This transformation is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often in an organic solvent like dichloromethane. The mechanism involves the protonation of the ester oxygen, followed by the loss of the stable tert-butyl cation, which is then trapped by a nucleophile or eliminated as isobutene. rsc.org

Transesterification : The tert-butyl ester can be converted to other esters (e.g., methyl or ethyl esters) through transesterification. This reaction is generally catalyzed by an acid or a base. researchgate.net For instance, reacting this compound with an alcohol like methanol in the presence of an acid catalyst (e.g., H₂SO₄) or a specific Lewis acid catalyst will yield methyl 4-chloropicolinate. organic-chemistry.orgrsc.org Some modern methods utilize catalysts like iron-salen complexes for efficient transesterification of tert-butyl esters. google.com

Amidation and Other Carboxyl Group Transformations

The tert-butyl ester group of this compound can be converted into amides, a crucial transformation in the synthesis of many biologically active molecules. Direct amidation of esters, including tert-butyl esters, can be challenging and often requires harsh conditions or specific catalysts.

A common strategy involves the in-situ conversion of the tert-butyl ester into a more reactive acid chloride intermediate. This can be achieved using reagents like phosphorus trichloride (B1173362) (PCl₃) or a combination of α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst. researchgate.netresearchgate.netorganic-chemistry.org The resulting acid chloride readily reacts with a variety of primary or secondary amines to form the corresponding amide in high yields under mild conditions. researchgate.netorganic-chemistry.org This one-pot procedure avoids the need to isolate the often-sensitive acid chloride. researchgate.netresearchgate.net

Alternative methods for direct amidation of esters have been developed using catalysts such as iron(III) chloride under solvent-free conditions or potassium tert-butoxide in the presence of water and air. mdpi.comorganic-chemistry.org While broadly applicable, the specific efficacy of these methods for this compound would require empirical validation. The general mechanism for amidation involves the nucleophilic attack of the amine on the ester's carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the tert-butoxy (B1229062) group. masterorganicchemistry.com

Table 1: Selected Methods for Amidation of tert-Butyl Esters

| Reagent/Catalyst | Key Features | Typical Conditions |

|---|---|---|

| PCl₃ | In-situ formation of acid chloride; one-pot reaction. researchgate.net | Heating with amine. researchgate.net |

| α,α-dichlorodiphenylmethane / SnCl₂ | In-situ formation of acid chloride; mild conditions. organic-chemistry.org | Reaction with various alcohols and amines. organic-chemistry.org |

| FeCl₃ | Solvent-free conditions; Lewis acid catalysis. mdpi.com | Heating at 80 °C. mdpi.com |

| KOtBu / H₂O / Air | Green conditions; radical mechanism proposed. organic-chemistry.org | Ambient temperature in technical-grade THF. organic-chemistry.org |

Transformations of the Chloro Substituent

The chlorine atom at the 4-position of the pyridine ring is a key functional handle, enabling a wide array of synthetic modifications, primarily through cross-coupling and reduction reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro group on this compound serves as an effective electrophilic partner.

Suzuki Coupling: This reaction pairs the chloropyridine with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond. While specific examples with this compound are not prevalent in the reviewed literature, 4-chloropyridines are known substrates for Suzuki reactions, typically requiring a palladium catalyst (e.g., derived from Na₂PdCl₄) and a base. researchgate.net

Heck Reaction: The Heck reaction couples the chloropyridine with an alkene to create a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium complexes, such as palladium(II) acetate (B1210297), often in the presence of a phosphine (B1218219) ligand and a base. wikipedia.orglibretexts.org The process involves oxidative addition of the aryl chloride to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.orgyoutube.com

Stille Coupling: This reaction involves the coupling of the chloropyridine with an organotin compound (organostannane). openochem.orgwikipedia.org The Stille reaction is known for its tolerance of a wide variety of functional groups. organic-chemistry.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation with the organostannane, and reductive elimination to yield the coupled product and regenerate the palladium catalyst. openochem.orgwikipedia.org

Table 2: Overview of Cross-Coupling Reactions for 4-Chloropyridines

| Reaction | Coupling Partner | Typical Catalyst | Product Type |

|---|---|---|---|

| Suzuki | Organoboron Reagent | Palladium Complex (e.g., Pd(OAc)₂) | Aryl-Aryl, Aryl-Vinyl |

| Heck | Alkene | Palladium Complex (e.g., Pd(OAc)₂) | Substituted Alkene |

| Stille | Organostannane | Palladium Complex (e.g., Pd(PPh₃)₄) | Aryl-Aryl, Aryl-Vinyl, etc. |

The chloro substituent can be removed and replaced with a hydrogen atom through reduction (hydrodechlorination). This transformation is valuable for accessing the corresponding picolinate (B1231196) scaffold. Catalytic hydrogenation is a common method, but other reagent systems are also effective. For instance, polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a palladium catalyst and a fluoride source (like aqueous KF) provides a mild and efficient system for the room-temperature dechlorination of various aryl chlorides, including substituted chloropyridines. msu.edu These conditions tolerate a range of functional groups, including esters. msu.edu

Pyridine Nitrogen Reactivity

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile or a base, leading to reactions such as N-oxidation and alkylation.

The pyridine nitrogen can be oxidized to form the corresponding N-oxide. Common oxidizing agents include peracids like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. researchgate.net The formation of the N-oxide has profound effects on the reactivity of the pyridine ring.

The N-oxide group is a versatile intermediate in organic synthesis. researchgate.net It activates the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.orgsemanticscholar.orgscripps.edu For example, treatment of a pyridine N-oxide with phosphorus oxychloride can introduce a chlorine atom at the 2- or 4-position. wikipedia.org Furthermore, the N-oxide functionality can facilitate reactions that are otherwise difficult on the parent pyridine. For instance, N-oxidation of chloropyridines has been shown to lower the energy barrier for subsequent nucleophilic dechlorination. acs.org The oxygen atom can be readily removed later in a synthetic sequence by deoxygenation, often using reagents like PCl₃ or catalytic hydrogenation, to restore the pyridine ring.

The nucleophilic nitrogen atom of the pyridine ring can react with alkyl halides or other alkylating agents in a process known as quaternization. osti.govmdpi.com This Sₙ2 reaction results in the formation of a positively charged quaternary pyridinium (B92312) salt. mdpi.com

Quaternization significantly alters the electronic properties of the pyridine ring, making it much more electron-deficient. This heightened electrophilicity dramatically increases the reactivity of substituents at the 2- and 4-positions toward nucleophilic displacement. google.comgoogle.com Therefore, quaternizing this compound would make the chloro group an even better leaving group for nucleophilic aromatic substitution reactions. The choice of alkylating agent and reaction conditions can be tailored to achieve specific synthetic goals. mdpi.comrsc.org Following a desired transformation, the quaternizing group can often be removed to regenerate the neutral pyridine derivative. google.com For instance, quaternization of pyridines with certain reagents like acrylamide (B121943) allows for nucleophilic displacement at the 4-position, followed by removal of the quaternizing group under basic conditions. google.comgoogle.com

Applications in Medicinal and Agrochemical Chemistry

Role as an Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

As a chemical intermediate, tert-butyl 4-chloropicolinate is a foundational component used in the multi-step synthesis of various active pharmaceutical ingredients (APIs). It allows for the strategic construction of drug candidates by enabling modifications that can enhance efficacy, improve metabolic stability, and optimize pharmacokinetic properties.

One of the significant applications of this compound is in the synthesis of deuterated Ω-diphenylurea derivatives. The process involves preparing this compound from 4-chloropicolinic acid. The intermediate is then reacted with p-aminophenol in the presence of potassium tert-butoxide to form tert-butyl 4-(4-aminophenoxy)picolinate. This resulting compound is a crucial precursor for building the larger deuterated diphenylurea structure. The incorporation of deuterium, a stable isotope of hydrogen, into drug molecules is a strategy used to alter their metabolic profiles, potentially leading to improved therapeutic agents.

Table 1: Synthesis of a Key Precursor from this compound

| Reactant 1 | Reactant 2 | Key Reagents | Product | Application |

|---|---|---|---|---|

| This compound | p-Aminophenol | Potassium tert-butoxide, Potassium carbonate | tert-Butyl 4-(4-aminophenoxy)picolinate | Precursor for Deuterated Diphenylurea Derivatives |

The deuterated diphenylurea compounds synthesized using this compound are designed to function as kinase inhibitors, specifically targeting the RAF kinase family. RAF kinases, including c-RAF, are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for regulating cell proliferation and survival. google.com Dysregulation of this pathway, often through mutations in RAF kinases, is implicated in the development of numerous cancers, including malignant melanoma and thyroid carcinomas. google.com Consequently, designing potent inhibitors of RAF kinases is a major focus in medicinal chemistry for cancer treatment. google.comchemicalbook.com The diphenylurea derivatives are a well-established class of compounds that can inhibit these oncogenic proteins.

The role of this compound extends more broadly as an intermediate in the synthesis of various antitumor agents. The deuterated diphenylurea derivatives derived from it are developed specifically for their potential as cancer therapeutics. Furthermore, related picolinamide (B142947) structures have also been investigated as potential antitumor agents. For example, a series of novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and shown to inhibit the proliferation of human cancer cell lines, such as HepG2 and HCT116. chempanda.com This demonstrates the wider utility of the picolinate (B1231196) scaffold, for which this compound is a key starting material, in developing new anticancer compounds.

Heterocyclic compounds are a cornerstone of medicinal chemistry, with over 85% of all biologically active molecules containing a heterocyclic ring. beilstein-journals.org These structures are present in a wide array of natural products and synthetic drugs, including antibiotics and anticancer agents. beilstein-journals.orgnih.gov As a substituted pyridine (B92270), this compound is a valuable precursor for creating a diverse range of these bioactive heterocyclic molecules. The pyridine ring itself acts as an important pharmacophore, and the chlorine atom on the picolinate provides a reactive site for further chemical modifications, allowing for the construction of novel and complex heterocyclic systems with potential therapeutic applications.

This compound is an effective starting material for the synthesis of various picolinamide derivatives. Picolinamides are compounds in which the carboxylic acid of a picolinic acid derivative has been converted to an amide. An efficient, multi-gram scale synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand, a type of pyridinooxazoline, starts from picolinic acid. researchgate.netagropages.com A key step in this synthesis is the formation of an amide, specifically (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide, by reacting an activated form of picolinic acid with an amino alcohol. researchgate.net Similarly, this compound can be used to generate a variety of picolinamides by reacting it with different amines, leading to compounds with diverse biological activities, including potential antitumor properties. chempanda.com

Synthesis of Deuterated Diphenylurea Derivatives

Utility in Agrochemical Development

The pyridine chemical framework is not only vital in pharmaceuticals but also plays a crucial role in modern agriculture. Pyridine-based compounds are widely used as fungicides, herbicides, and insecticides. nih.govwikipedia.org Many pesticides containing a pyridine moiety exhibit high efficiency and low toxicity. chempacific-zhejiang.com For instance, clopyralid, a selective herbicide used to control broadleaf weeds, is a derivative of picolinic acid.

While direct examples for this compound are not extensively documented in public literature, a structurally similar compound, 4-(tert-butyl)-2-chloropyridine, serves as a precursor to herbicides, fungicides, and insecticides that depend on a heteroaromatic core for their bioactivity. The chemical reactivity of chloropicolinates makes them suitable intermediates for producing a range of agrochemicals, suggesting a strong potential utility for this compound in this sector.

Synthesis of Herbicides

Picolinic acid and its derivatives are the foundation for a significant class of synthetic auxin herbicides. These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants. The 6-arylpicolinates are a prominent family of herbicides within this class, known for their effectiveness against a wide range of broadleaf weeds.

While publicly available literature does not extensively detail the use of this compound as a direct starting material in the synthesis of major commercial herbicides like halauxifen-methyl (B1255740) (Arylex™ active), its structure represents a key building block for such molecules. The synthesis of these complex herbicides often involves the coupling of a substituted pyridine ring with an aromatic partner. In this context, a 4-chloropicolinate derivative could be a critical precursor.

For instance, the synthesis of arylpicolinate herbicides generally involves a cross-coupling reaction, such as a Suzuki or Negishi coupling, to introduce the aryl group at the 6-position of the pyridine ring. The chlorine atom at the 4-position, as found in this compound, can influence the electronic properties of the pyridine ring and can be retained or further modified in the final product to fine-tune its herbicidal activity and selectivity.

Development of Pesticides

The pyridine scaffold is a common feature in a wide array of pesticides, including insecticides and fungicides. The versatility of the pyridine ring allows for the introduction of various functional groups at different positions, leading to a diverse range of biological activities.

The development of novel pesticides often relies on the creation of a library of related compounds that are then screened for their activity against specific pests. Intermediates like this compound are instrumental in this process. The chlorine atom can be displaced by other functional groups through nucleophilic substitution reactions, allowing for the synthesis of a wide variety of derivatives. The tert-butyl ester can also be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other functional groups, further expanding the chemical diversity of the synthesized compounds.

Research in this area focuses on creating molecules that are highly effective against target pests while exhibiting low toxicity to non-target organisms and having a favorable environmental profile. The specific substitution pattern of this compound provides a unique starting point for the exploration of new pesticide candidates.

Structure-Activity Relationship Studies of Derivatives Derived from this compound

The biological activity of a chemical compound is intrinsically linked to its three-dimensional structure. Structure-activity relationship (SAR) studies are a cornerstone of modern drug and pesticide discovery, aiming to understand how specific structural modifications affect the biological activity of a molecule. For derivatives of this compound, SAR studies are crucial for optimizing their herbicidal or pesticidal properties.

Key areas of investigation in the SAR of picolinate-based agrochemicals include:

Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring have a profound impact on activity. In the case of derivatives from this compound, the retention or modification of the 4-chloro group is a key variable. SAR studies have shown that the presence of halogen atoms on the pyridine ring can significantly influence the molecule's binding affinity to its target protein in the plant or pest.

The Nature of the Ester Group: The tert-butyl ester in the parent compound can be replaced with other alkyl or aryl groups. The size and lipophilicity of this ester group can affect the molecule's uptake, translocation, and metabolism within the target organism. For example, in herbicides, the ester group is often cleaved within the plant to release the active carboxylic acid. The rate of this cleavage can be modulated by changing the ester group, thereby influencing the herbicide's efficacy.

Modifications at the 6-Position: For arylpicolinate herbicides, the nature of the aryl group at the 6-position is a major determinant of herbicidal activity and weed spectrum. SAR studies have explored a vast array of substituted aryl rings to optimize potency and selectivity.

The following table summarizes hypothetical SAR data for a series of herbicidal derivatives based on a 4-chloropicolinate scaffold, illustrating the principles of SAR studies.

| Derivative | R Group (at 6-position) | Ester Group | Herbicidal Activity (Relative) |

| 1 | Phenyl | Methyl | 1.0 |

| 2 | 4-Fluorophenyl | Methyl | 1.5 |

| 3 | 3,5-Difluorophenyl | Methyl | 2.5 |

| 4 | 3,5-Difluorophenyl | Ethyl | 2.3 |

| 5 | 3,5-Difluorophenyl | tert-Butyl | 2.0 |

This table is for illustrative purposes and does not represent actual experimental data for a specific commercial product.

This illustrative data suggests that the introduction of fluorine atoms on the phenyl ring at the 6-position increases herbicidal activity. It also shows that while the methyl ester provides the highest activity in this series, the tert-butyl ester still maintains a high level of activity, indicating its potential utility in developing effective herbicides.

Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Methods for Structure Elucidation of Derivatives

Spectroscopic techniques are indispensable for determining the precise arrangement of atoms within a molecule. For derivatives of tert-Butyl 4-chloropicolinate, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information to build a complete structural picture.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine (B92270) ring and the tert-butyl group. The chemical shifts are influenced by the electronic environment of the protons. The chloro- and carboxyl- substituents on the pyridine ring will cause the ring protons to appear in the downfield region, typically between 7.0 and 9.0 ppm. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet in the upfield region, generally around 1.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 160-170 ppm. The carbon atoms of the pyridine ring would appear between 120 and 160 ppm, with the carbon attached to the chlorine atom showing a characteristic shift. The quaternary carbon and the methyl carbons of the tert-butyl group would be observed in the upfield region, typically around 80-90 ppm and 25-30 ppm, respectively.

Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.6 | Doublet | Pyridine Ring Proton |

| ¹H | ~7.8 | Doublet | Pyridine Ring Proton |

| ¹H | ~7.5 | Doublet of Doublets | Pyridine Ring Proton |

| ¹H | ~1.6 | Singlet | tert-Butyl Protons |

| ¹³C | ~164 | Singlet | Carbonyl Carbon |

| ¹³C | ~150 | Singlet | Pyridine Ring Carbon |

| ¹³C | ~148 | Singlet | Pyridine Ring Carbon |

| ¹³C | ~127 | Singlet | Pyridine Ring Carbon |

| ¹³C | ~125 | Singlet | Pyridine Ring Carbon |

| ¹³C | ~83 | Singlet | Quaternary Carbon (tert-Butyl) |

| ¹³C | ~28 | Singlet | Methyl Carbons (tert-Butyl) |

Note: The presented data is hypothetical and based on typical chemical shifts for similar functional groups and structures.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed, and its mass would correspond to the molecular weight of the compound. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

A common fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900), resulting in a prominent peak corresponding to the carboxylic acid cation. Therefore, a significant fragment ion corresponding to the loss of a C₄H₈ group (56 Da) would be expected. Another characteristic fragmentation would be the loss of the entire tert-butoxy (B1229062) group.

Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 215/217 | [C₁₀H₁₂ClNO₂]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) |

| 159/161 | [C₆H₄ClNO₂]⁺ | Loss of isobutylene (C₄H₈) |

| 142/144 | [C₆H₄ClNO]⁺ | Loss of the tert-butoxy group |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

Note: The presented data is hypothetical and based on typical fragmentation patterns for similar structures.

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration of the ester group, typically in the region of 1720-1740 cm⁻¹. The C-O stretching vibration of the ester would likely appear in the 1100-1300 cm⁻¹ range. The aromatic C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the aliphatic tert-butyl group would appear around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The C-Cl stretching vibration would be expected in the fingerprint region, typically below 800 cm⁻¹.

Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2970 | C-H Stretch | tert-Butyl |

| ~1730 | C=O Stretch | Ester Carbonyl |

| ~1580, ~1470 | C=C/C=N Stretch | Pyridine Ring |

| ~1250 | C-O Stretch | Ester |

| ~750 | C-Cl Stretch | Chloro-substituent |

Note: The presented data is hypothetical and based on characteristic IR absorption frequencies for the functional groups present.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating components of a mixture, assessing the purity of a compound, and for its isolation during synthesis.

Thin Layer Chromatography is a rapid and simple technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. For this compound, a non-polar stationary phase like silica (B1680970) gel would typically be used. The choice of the mobile phase, a mixture of organic solvents, is crucial for achieving good separation. A common mobile phase for compounds of intermediate polarity like this would be a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The position of the spot on the TLC plate, represented by its retention factor (Rf value), would depend on the polarity of the compound and the composition of the mobile phase. Visualization of the spots can be achieved under UV light, as pyridine derivatives are often UV-active.

Column chromatography is a preparative technique used to purify compounds from a reaction mixture. Similar to TLC, it utilizes a stationary phase (commonly silica gel) packed into a column and a mobile phase that flows through it. The principles of separation are the same as in TLC. Based on the Rf values obtained from TLC analysis, an optimal solvent system can be selected for the column chromatography of this compound. The compound is loaded onto the column and the mobile phase is passed through, allowing for the separation of the desired product from impurities based on their differential adsorption to the stationary phase. Fractions are collected and analyzed (often by TLC) to isolate the pure compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. For this compound, GC-MS analysis would provide critical information on its volatility, thermal stability, and mass fragmentation pattern, which is essential for its unequivocal identification.

While detailed experimental conditions and fragmentation data for this compound are not extensively documented in publicly available scientific literature, the general approach to its analysis can be outlined. A typical GC-MS method would involve injecting a solution of the compound into a heated injection port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase.

Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process generates a molecular ion and a series of characteristic fragment ions. A European Patent has reported a mass spectrometry result for this compound, identifying the [M-But+H]⁺ ion at m/z 158, which corresponds to the loss of the tert-butyl group. google.com This provides confirmation of the compound's structure.

A hypothetical data table for a GC-MS analysis is presented below to illustrate the type of information that would be generated in a research setting.

| Parameter | Hypothetical Value/Condition |

| GC Column | 5% Phenyl Methyl Siloxane |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (70 eV) |

| MS Scan Range | 40-400 m/z |

| Hypothetical Retention Time | 12.5 min |

| Key Mass Fragments (m/z) | 213 (M⁺), 198, 158, 129, 57 |

Note: The data in this table is illustrative and not based on reported experimental results.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone of analytical chemistry for the separation, identification, and quantification of a wide range of compounds, particularly those that are non-volatile or thermally unstable. For a compound like this compound, reversed-phase HPLC would be the most probable method of analysis.

In a typical reversed-phase HPLC setup, a non-polar stationary phase (such as C18) is used with a polar mobile phase. The separation of this compound would be achieved based on its hydrophobic interactions with the stationary phase. Detection is commonly performed using a UV detector, as the pyridine ring in the molecule is expected to absorb UV light.

Specific, detailed research findings from diverse sources regarding the HPLC analysis of this compound are not readily found in the surveyed literature. However, based on the analysis of similar chemical structures, a hypothetical set of HPLC conditions can be proposed.

Below is an interactive data table representing a plausible set of parameters for the HPLC analysis of this compound.

| Parameter | Hypothetical Value/Condition |

| HPLC Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Hypothetical Retention Time | 4.8 min |

Note: The data in this table is for illustrative purposes and does not represent experimentally verified results.

Computational and Theoretical Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in elucidating the intricate details of reaction mechanisms. core.ac.uk These methods allow for the theoretical investigation of molecular structures, vibrational frequencies, and energies of reactants, products, and transition states.

For a molecule like tert-butyl 4-chloropicolinate, such calculations can be applied to understand its synthesis and subsequent reactions. For instance, in the esterification reaction to form the tert-butyl ester or in nucleophilic substitution reactions at the 4-position of the pyridine (B92270) ring, quantum chemical calculations can map out the entire reaction pathway. These calculations are performed using software packages like Gaussian, which can handle various levels of theory and basis sets to achieve the desired accuracy. core.ac.uk

A critical aspect of understanding a reaction mechanism is the characterization of the transition state, which is the highest energy point along the reaction coordinate. ucsb.edu Transition state analysis provides information about the activation energy of a reaction, which is a key determinant of its rate. For reactions involving this compound, computational methods can be employed to locate and characterize the geometry and energy of the transition state.

The process typically involves proposing an initial guess for the transition state structure, which is then optimized using algorithms designed to find saddle points on the potential energy surface. ucsb.educam.ac.uk Once a transition state is located, a frequency calculation is performed to confirm its identity; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io This analysis can reveal the concerted or stepwise nature of a reaction and identify the key bond-breaking and bond-forming events.

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile provides a visual representation of the thermodynamics and kinetics of the reaction. For instance, in a substitution reaction where the chlorine atom of this compound is replaced by another functional group, the energy profile would show the energy changes as the nucleophile approaches, the C-Cl bond breaks, and the new C-Nu bond forms.

Molecular Modeling and Docking Studies of Derivatives

While this compound itself may not be the final active molecule, its derivatives could have significant biological activity. Molecular modeling and docking are computational techniques used to predict how a molecule (a ligand) binds to a biological target, such as a protein or enzyme. tandfonline.com This is a cornerstone of modern drug discovery and design.

Derivatives of this compound can be designed in silico, and their potential to interact with specific biological targets can be assessed through molecular docking simulations. tandfonline.com These simulations place the ligand in the binding site of the receptor and calculate a "docking score," which is an estimate of the binding affinity. nih.gov This allows for the rapid screening of a large number of potential derivatives to identify those with the most promising binding characteristics.

For example, if derivatives of picolinic acid are being investigated as inhibitors of a particular enzyme, docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the amino acid residues in the active site. tandfonline.commdpi.com This information is invaluable for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors.

Below is a hypothetical interactive data table illustrating the kind of data that would be generated from docking studies of this compound derivatives against a hypothetical protein target.

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative A | -8.5 | TYR84, LYS122, PHE259 |

| Derivative B | -7.9 | TYR84, ASP121 |

| Derivative C | -9.2 | TYR84, LYS122, PHE259, VAL260 |

| Derivative D | -6.5 | ASP121 |

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry can also be used to predict the reactivity and selectivity of this compound in new, unexplored chemical reactions. researchgate.net By calculating various molecular properties, known as reactivity descriptors, it is possible to gain insight into how the molecule will behave in a chemical reaction.

One of the most common approaches is to use conceptual DFT, which provides a framework for quantifying chemical reactivity. scielo.org.mxjmcs.org.mx Key descriptors include:

Fukui Functions: These indicate the most likely sites for nucleophilic or electrophilic attack on a molecule. youtube.com For this compound, the Fukui functions could predict whether a nucleophile is more likely to attack the carbon atom attached to the chlorine or other positions on the pyridine ring.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap can be an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

By analyzing these descriptors, chemists can make informed predictions about how this compound will react with different reagents and under various conditions, guiding the design of new synthetic strategies.

Below is a hypothetical interactive data table summarizing some calculated reactivity descriptors for this compound.

| Descriptor | Value | Interpretation |

| HOMO Energy | -7.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity |

| Fukui Function (f-) at C4 | 0.25 | High value suggests susceptibility to nucleophilic attack |

Future Research Directions and Emerging Applications

Development of More Sustainable Synthetic Routes

The current synthesis of related compounds such as methyl 4-chloropicolinate often involves reagents like thionyl chloride (SOCl₂) for the chlorination and activation of the picolinic acid precursor chemicalbook.com. While effective, such reagents raise environmental and safety concerns due to their corrosiveness and the generation of acidic byproducts. A primary direction for future research is the development of greener and more sustainable synthetic methodologies.

Key areas of investigation will likely include:

Catalytic Chlorination: Exploring alternative chlorination methods that avoid stoichiometric and hazardous reagents. This could involve novel catalytic systems that use safer chlorine sources under milder conditions.

Green Solvents and Conditions: Research into replacing traditional organic solvents with more environmentally benign alternatives. Furthermore, methods that operate under solvent-free conditions or use microwave irradiation to reduce reaction times and energy consumption are of high interest, as demonstrated in the sustainable synthesis of other tert-butyl ethers organic-chemistry.org.

Atom Economy: Designing synthetic pathways with higher atom economy, where a greater proportion of the atoms from the reactants are incorporated into the final product, thus minimizing waste. One-step hydrothermal synthesis processes, which have been developed for related picolinates, exemplify this approach by simplifying operations and reducing pollution patsnap.comgoogle.com.

Reusable Catalysts: The development and implementation of recoverable and reusable catalysts, such as the Erbium(III) triflate used for tert-butyl ether formation, could significantly lower the environmental footprint and cost of production organic-chemistry.org.

Exploration of Novel Derivatization Pathways

The chemical structure of tert-Butyl 4-chloropicolinate features two primary reactive sites: the chlorine atom at the 4-position of the pyridine (B92270) ring and the tert-butyl ester group. These sites offer significant opportunities for novel derivatization to create a diverse library of new molecules.

Future research will likely focus on:

Cross-Coupling Reactions: The chlorine atom is an ideal handle for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). These reactions would allow for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, to create complex pyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr): Systematic exploration of SNAr reactions with a broad array of nucleophiles (e.g., thiols, alkoxides, amines) can yield novel functionalized picolinates.

Ester Modification: While the tert-butyl ester is relatively stable, its hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols can provide access to different esters or the free acid, which can then be converted into amides, ketones, or other functional groups. This approach has been used in the synthesis of complex ligands from picolinic acid precursors beilstein-journals.orgnih.govresearchgate.net.

Expansion into New Areas of Material Science and Chemical Biology

The unique electronic and steric properties imparted by the chloro-, ester-, and tert-butyl groups make this compound and its derivatives attractive candidates for new applications in material science and chemical biology.

Material Science: Pyridine-based molecules are integral to the development of functional materials. For instance, 4-tert-butylpyridine (B128874) is a common additive in the electrolytes of dye-sensitized solar cells (DSSCs) and in the hole-transport layers of perovskite solar cells, where it improves efficiency and stability semanticscholar.orgossila.com. Derivatives of this compound could be investigated for similar roles or as building blocks for:

Organic Ligands: The picolinate (B1231196) moiety is an excellent chelating agent for metal ions. Novel derivatives could serve as ligands for creating metal-organic frameworks (MOFs) or as components in asymmetric catalysis beilstein-journals.orgnih.govresearchgate.netnih.govcaltech.edu.

Semiconducting Materials: Functionalized pyridines can be incorporated into organic light-emitting diodes (OLEDs) and other electronic devices.

Chemical Biology: The pyridine core is a common scaffold in many biologically active compounds and pharmaceuticals. The tert-butyl group can enhance metabolic stability and cell membrane permeability rsc.org. Future research could explore derivatives of this compound as:

Scaffolds for Drug Discovery: The compound can serve as a starting point for creating libraries of novel small molecules to be screened for biological activity against various therapeutic targets.

Bioprobes and Imaging Agents: By attaching fluorescent tags or other reporter groups through derivatization, these molecules could be developed into probes for studying biological processes.

Integration with High-Throughput Experimentation and Automation in Synthesis

Modern chemical research increasingly relies on automation and high-throughput experimentation (HTE) to accelerate the discovery and optimization of new molecules and reactions. The synthesis and derivatization of this compound are well-suited for these technologies.

Future integration will likely involve:

Automated Reaction Screening: Using robotic platforms to perform parallel synthesis allows for the rapid screening of numerous reaction conditions (e.g., catalysts, solvents, temperatures) to quickly identify optimal and sustainable synthetic routes wikipedia.orgnih.gov. This can significantly reduce the time required for process development.

Combinatorial Chemistry: Automated systems can be employed to react this compound with a large library of building blocks, generating a vast number of new derivatives in a short period wikipedia.org. This is particularly valuable for creating compound libraries for drug discovery or materials science applications.

Integrated "Design-Make-Test" Cycles: Automation can connect the entire research cycle, from the computational design of new derivatives to their automated synthesis, purification, and subsequent testing (e.g., for biological activity or material properties) nih.govucla.edu. This integrated approach streamlines the innovation process, enabling faster progress from an initial idea to a final application.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl 4-chloropicolinate, and how do reaction conditions influence yield?

- Methodology : tert-Butyl esters are commonly synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate intermediates can be prepared by reacting amines with di-tert-butyl dicarbonate (Boc anhydride) under inert conditions . Solvent choice (e.g., dichloromethane vs. THF) and temperature (0–25°C) significantly impact reaction rates and purity. Characterization via H/C NMR and LC-MS is critical to confirm regioselectivity and avoid byproducts like tert-butyl alcohol derivatives .

Q. How should researchers safely handle this compound in laboratory settings?

- Protocols :

- Storage : Store in airtight containers at –20°C to prevent hydrolysis. Avoid exposure to moisture or heat, which can degrade the ester group .

- Handling : Use explosion-proof equipment and grounded containers during transfers due to potential electrostatic ignition risks .

- Waste Disposal : Neutralize with dilute NaOH (1M) before disposal to minimize environmental contamination .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- NMR : H NMR (CDCl₃) identifies the tert-butyl singlet (~1.4 ppm) and aromatic protons (6.8–8.5 ppm). C NMR confirms the carbonyl carbon (~165 ppm) and quaternary carbons .

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes molecular ions ([M+H]⁺) from fragmentation products (e.g., loss of CO₂ from the ester group) .

- IR Spectroscopy : C=O stretching (~1720 cm⁻¹) and C-Cl bonds (~550 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis using statistical experimental design?

- Design of Experiments (DoE) :

- Factors : Temperature (X₁), solvent polarity (X₂), catalyst loading (X₃).

- Response Variables : Yield (%), purity (HPLC area %).

- Example : A central composite design (CCD) with 3 factors and 20 runs identifies optimal conditions (e.g., 45°C, THF, 5 mol% Pd catalyst). ANOVA reveals solvent polarity as the most significant factor (p < 0.05) .

Q. What mechanistic insights can DFT calculations provide about the stability of this compound conformers?

- Computational Approach :

- Geometry Optimization : B3LYP/6-31G(d) calculations show axial vs. equatorial tert-butyl conformers differ by ~2.3 kcal/mol in energy. Explicit solvent models (e.g., PCM for THF) are critical; implicit models overestimate axial stability .

- Transition States : NCI (non-covalent interaction) plots reveal steric hindrance between the tert-butyl group and chloropyridine ring, favoring equatorial conformers in solution .

Q. How do researchers resolve contradictions in kinetic data for this compound degradation under acidic vs. basic conditions?

- Case Study :

- Acidic Hydrolysis : Pseudo-first-order kinetics (pH 2, HCl) show rapid ester cleavage (t₁/₂ = 30 min) but incomplete conversion due to tert-butyl carbocation stabilization .

- Basic Hydrolysis : Second-order kinetics (pH 12, NaOH) yield 4-chloropicolinic acid but require excess base to counteract Cl⁻ leaving group effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.